

Application Notes and Protocols for PL120131 in In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PL120131 is a rationally designed peptide inhibitor that targets the Programmed Cell Death Protein 1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction.[1] [2] By binding to PD-1, PL120131 effectively blocks the interaction with its ligand, PD-L1, thereby disrupting a key pathway utilized by cancer cells to evade the immune system.[1][3] These application notes provide detailed protocols for the in vitro assessment of PL120131's biological activity, focusing on its mechanism of action and anti-tumor immune-modulating effects.

Mechanism of Action

PL120131 is a PD-L1 peptide mimetic that competitively inhibits the PD-1/PD-L1 interaction by binding directly to the PD-1 receptor.[1][4] Under normal physiological conditions, the binding of PD-L1, often overexpressed on tumor cells, to PD-1 on activated T cells, triggers an inhibitory signal that leads to T cell anergy, exhaustion, and apoptosis, thus suppressing the anti-tumor immune response.[1][5][6] **PL120131** abrogates this immunosuppressive signal, thereby restoring T cell function and enabling cytotoxic T lymphocytes (CTLs) to recognize and eliminate cancer cells.[1][7]

Signaling Pathway

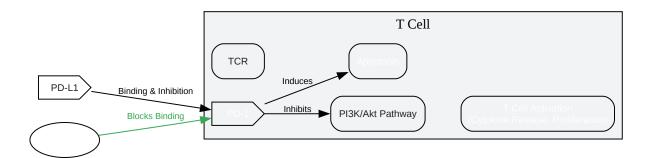


Methodological & Application

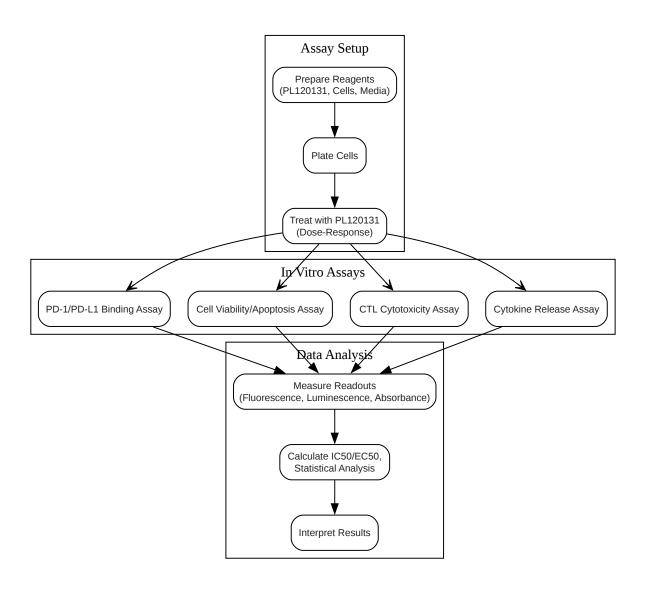
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The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T cell activation. Engagement of PD-1 by PD-L1 leads to the recruitment of phosphatases, such as SHP-2, to the T cell, which in turn dephosphorylates and inactivates downstream signaling molecules of the T cell receptor (TCR) pathway, including ZAP70, PI3K, and Akt. This ultimately suppresses T cell proliferation, cytokine production, and cytotoxic activity. **PL120131**, by blocking the initial PD-1/PD-L1 interaction, prevents the initiation of this inhibitory cascade.









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